1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride
Description
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride is a piperazine derivative characterized by a 4-chloro-2-methylphenoxyethyl side chain attached to the piperazine core. Its molecular formula is C₁₄H₂₀ClN₂O₂·HCl, with a molecular weight of 329.69 g/mol. The compound’s structure includes a phenoxy group substituted with chloro and methyl groups, which influence its physicochemical properties and biological interactions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16;/h2-3,10,15H,4-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSOIMKGNLVTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under suitable conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dechlorinated or reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Variations and Substituent Effects
The pharmacological profile of piperazine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives
Key Observations:
- Substituent Lipophilicity : Chloro and fluorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration (e.g., GBR 12909 and HBK15) .
- Receptor Specificity: GBR 12909’s bis(4-fluorophenyl) group confers high affinity for dopamine transporters . HBK15’s 2-chloro-6-methylphenoxy group increases serotonin receptor binding compared to HBK14’s dimethylphenoxy group .
- Steric Effects : Bulky substituents (e.g., 3-phenylpropyl in GBR 12909) may reduce off-target interactions but complicate synthesis .
Table 2: Pharmacological Data for Selected Compounds
Insights:
Biological Activity
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The compound features a piperazine ring substituted with a 4-chloro-2-methylphenoxy group. This structural arrangement is crucial for its biological activity, influencing both binding affinity and selectivity for various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell lines, suggesting that piperazine derivatives may also possess similar effects due to their ability to interact with cellular pathways involved in tumorigenesis .
2. Anticonvulsant Properties
Piperazine derivatives have been evaluated for their anticonvulsant activities. Studies suggest that modifications to the piperazine structure can enhance efficacy against seizures, indicating that this compound might also exhibit such properties .
3. Antimicrobial Activity
The compound's potential antimicrobial effects have been explored, with some studies reporting that related piperazine derivatives possess antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as chlorine, is often associated with increased antimicrobial potency .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives:
| Substituent | Effect on Activity |
|---|---|
| 4-Chloro Group | Enhances binding affinity to target sites |
| Methyl Group | Increases lipophilicity and cellular uptake |
| Piperazine Ring | Essential for maintaining biological activity |
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- Study A : Investigated a series of piperazine derivatives for their antitumor activity against various cancer cell lines, revealing IC50 values ranging from 10 nM to 100 nM depending on the structural modifications .
- Study B : Focused on the anticonvulsant properties of piperazine compounds in animal models, demonstrating significant seizure reduction at doses correlating with structural enhancements similar to those found in this compound .
Q & A
Q. What are the key synthetic routes for preparing 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine hydrochloride?
- Methodology : The compound can be synthesized via a two-step process: (i) Coupling reaction : React 4-chloro-2-methylphenol with 2-chloroethylpiperazine using a base (e.g., K₂CO₃) to form the phenoxyethylpiperazine intermediate. (ii) Salt formation : Treat the intermediate with HCl in ethanol to yield the hydrochloride salt. Purification via recrystallization or HPLC is recommended for high purity (>95%) .
- Critical considerations : Monitor reaction progress using TLC or NMR to avoid over-alkylation.
Q. How is this compound characterized for structural confirmation?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z corresponding to [M+H]⁺ and [M-Cl]⁻ fragments .
- Elemental analysis : Verify Cl content (~10–12%) for salt stoichiometry .
Q. What are the solubility and formulation considerations for in vitro studies?
- Solubility profile :
- Highly soluble in polar solvents (e.g., DMSO, water at pH < 3 due to protonated piperazine).
- Limited solubility in nonpolar solvents (logP ~2.5) .
- Formulation tips : Use acidic buffers (pH 4–5) to maintain stability. For cell-based assays, dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity .
Q. What stability challenges arise during storage?
- Degradation pathways : Hydrolysis of the ether bond under alkaline conditions or prolonged exposure to light.
- Storage recommendations : Store at -20°C in amber vials under inert gas (N₂/Ar). Avoid oxidizers and humidity .
Q. What preliminary bioactivity data exist for this compound?
- Receptor binding : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. In vitro assays (e.g., radioligand displacement) show moderate affinity for 5-HT₁A (IC₅₀ ~50–100 nM) .
- Cytotoxicity : No significant toxicity observed in HEK-293 cells at ≤10 µM (72-hour exposure) .
Advanced Research Questions
Q. How do structural modifications influence its pharmacological activity?
- SAR insights :
- Phenoxy substituents : Chloro groups enhance lipophilicity and CNS penetration, while methyl groups reduce metabolic oxidation .
- Piperazine substitution : N-methylation decreases polarity but may reduce receptor binding specificity .
- Experimental validation : Synthesize analogs (e.g., fluoro or methoxy variants) and compare binding affinities via SPR or ITC .
Q. What advanced analytical methods resolve data contradictions in purity assessment?
- Conflict resolution : Discrepancies in HPLC purity (e.g., 95% vs. 98%) may arise from column selectivity.
- Recommended protocols :
- UPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution).
- Chiral HPLC : Confirm enantiomeric purity if asymmetric centers exist .
Q. How is the compound’s pharmacokinetics evaluated in preclinical models?
- In vivo protocols :
- Plasma stability : Incubate with rat plasma (37°C, 24 hours); quantify via LC-MS.
- Tissue distribution : Administer IV/orally to rodents; analyze brain/plasma ratios (logBB >0.3 suggests CNS penetration) .
Q. What degradation products form under stressed conditions?
- Forced degradation studies :
Q. How does the compound interact with cytochrome P450 enzymes?
- CYP inhibition assays :
- Fluorometric screening : IC₅₀ values for CYP3A4 (~20 µM) suggest moderate inhibition.
- Clinical relevance : Potential drug-drug interactions when co-administered with CYP3A4 substrates (e.g., ketoconazole) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
